Selective COX-1 Inhibition: Feralolide as the Only Active Polyketide Among 14 Tested Aloe Constituents
In a comprehensive screening of 14 Aloe polyketides, feralolide (10 µM) was the sole compound to inhibit COX-1-mediated malondialdehyde (MDA) formation, achieving 24% inhibition, whereas all other tested compounds—including anthranoids (aloe emodin, aloin, 6′-(E)-p-coumaroyl-aloin A/B, 6′-(E)-p-coumaroyl-7-hydroxy-8-O-methyl-aloin A/B), chromones (aloesin, aloeresin D, 7-O-methyl-aloesin, 7-O-methyl-aloeresin A), and naphthalenes (plicataloside, tetrahydro-naphthalene glucoside)—exhibited no measurable COX-1 inhibition whatsoever under identical assay conditions [1].
| Evidence Dimension | COX-1 enzyme inhibition (% MDA formation inhibition) |
|---|---|
| Target Compound Data | 24% inhibition at 10 µM |
| Comparator Or Baseline | 13 other Aloe polyketides (anthranoids, chromones, naphthalenes) at 10 µM |
| Quantified Difference | 24% vs. 0% (absolute difference of 24 percentage points; feralolide uniquely active) |
| Conditions | In vitro COX-1 enzyme assay measuring malondialdehyde (MDA) formation inhibition; all compounds tested at 10 µM concentration |
Why This Matters
For researchers investigating selective COX-1 pharmacology or Aloe anti-inflammatory mechanisms, feralolide is the only viable candidate among Aloe polyketides—substituting any other Aloe constituent would yield null results.
- [1] Rauwald HW, Maucher R, Dannhardt G, Kuchta K. Dihydroisocoumarins, Naphthalenes, and Further Polyketides from Aloe vera and A. plicatilis: Isolation, Identification and Their 5-LOX/COX-1 Inhibiting Potency. Molecules. 2021;26(14):4223. View Source
